NS-638

Descripción general

Descripción

NS 638 is a nonpeptide small molecule with Ca2+ channel-blocking properties. It specifically inhibits Ca2+ influx through ion channels, particularly those activated by potassium (K+). The compound’s IC50 value for blocking K±stimulated intracellular Ca2+ elevation is 3.4 μM .

Aplicaciones Científicas De Investigación

NS 638 has found applications in various scientific fields:

- Neuroscience::

- Researchers study NS 638’s effects on neuronal calcium channels, which play crucial roles in neurotransmission and synaptic plasticity.

- Investigations into its impact on neuronal excitability and synaptic transmission are ongoing.

- Cardiovascular Research::

- NS 638’s calcium channel-blocking properties make it relevant for cardiovascular studies.

- It may influence cardiac contractility, vascular tone, and blood pressure regulation.

- Drug Development::

- NS 638 serves as a valuable tool compound for understanding calcium channel function.

- It aids in drug discovery efforts targeting calcium channels.

Mecanismo De Acción

NS 638’s mechanism of action involves blocking Ca2+ influx through specific channels. Key points:

- Molecular Targets::

- NS 638 inhibits N-type voltage-gated calcium channels (CaV2.2) and L-type calcium channels in the central nervous system (CNS) .

- By doing so, it modulates intracellular calcium levels.

- Pathways Involved::

- The compound affects signaling pathways related to calcium-dependent processes.

- These pathways impact neurotransmitter release, muscle contraction, and cellular responses.

Análisis Bioquímico

Biochemical Properties

NS-638 functions as an inhibitor of N-type voltage-gated calcium channels (Ca_v2.2) and central nervous system (CNS) L-type calcium channels . It effectively inhibits potassium-induced calcium uptake in chick cortical synaptosomes with an IC50 value of 3.4 µM and AMPA-induced GABA release from primary chick cortical neurons with an IC50 value of 4.3 µM . These effects can be blocked by the N-type calcium channel inhibitor ω-conotoxin GVIA but not by the L-type calcium channel inhibitor nifedipine . Additionally, this compound inhibits potassium-induced calcium level increases in primary chick cerebellar granule cells . The compound’s interaction with these calcium channels highlights its role in modulating calcium-dependent biochemical reactions.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It has been shown to inhibit K±stimulated intracellular Ca2+ elevation in cultured cerebellar granule cells with an IC50 value of 3.4 µM . This inhibition extends to K±stimulated [45Ca2+]-uptake in chick cortical synaptosomes and AMPA-stimulated [3H]GABA-release from cultured cortical neurons . These cellular effects suggest that this compound plays a crucial role in regulating calcium signaling pathways, which are essential for various cellular functions, including neurotransmitter release and synaptic plasticity.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to block N-type and L-type calcium channels. By inhibiting these channels, this compound prevents the influx of calcium ions into neurons, thereby reducing calcium-dependent processes that can lead to neuronal damage . This mechanism is particularly relevant in the context of ischemic conditions, where excessive calcium influx can result in neuronal death. This compound’s ability to reversibly block these channels in cultured chick dorsal root ganglion cells further supports its potential as a neuroprotective agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in reducing infarct volume in a mouse model of focal ischemia induced by middle cerebral artery occlusion (MCAO) when administered at specific time points post-ischemia . It did not show protection against ischemic neuronal damage in a gerbil model of global ischemia induced by bilateral carotid artery occlusion (BCAO) . These findings indicate that the temporal effects of this compound may vary depending on the experimental conditions and models used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In the mouse MCAO model, this compound administered intraperitoneally at a dosage of 50 mg/kg at 1 hour and 6 hours post-ischemia, followed by daily dosing for two subsequent days, resulted in a 48% reduction in total infarct volume . Higher doses or prolonged administration may lead to adverse effects, and the compound did not demonstrate neuroprotective effects in the gerbil BCAO model . These dosage-dependent effects highlight the importance of optimizing the dosage regimen for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate calcium homeostasis. By inhibiting calcium channels, it affects the flux of calcium ions across the cell membrane, thereby influencing various calcium-dependent metabolic processes . The compound’s interaction with enzymes and cofactors involved in calcium signaling pathways further underscores its role in modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its ability to inhibit calcium channels suggests that it may be localized to regions with high calcium channel activity, such as neuronal synapses . The compound’s distribution within the CNS and its accumulation in specific cellular compartments are critical for its therapeutic efficacy.

Subcellular Localization

This compound is primarily localized to the plasma membrane, where it interacts with N-type and L-type calcium channels . This subcellular localization is essential for its function as a calcium channel blocker. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

Métodos De Preparación

Synthetic Routes:

Unfortunately, specific synthetic routes for NS 638 are not widely documented in the available literature. it is essential to note that NS 638 is a commercially available compound, and its synthesis likely involves specialized procedures.

Industrial Production Methods:

The industrial-scale production of NS 638 may involve proprietary processes by manufacturers. These methods are typically confidential due to commercial considerations.

Análisis De Reacciones Químicas

NS 638 undergoes several types of reactions, including oxidation, reduction, and substitution. Let’s explore further:

- Oxidation and Reduction Reactions::

- NS 638 may participate in redox reactions, potentially altering its pharmacological properties.

- Common reagents for oxidation and reduction include various oxidants (e.g., peroxides, chromates) and reducing agents (e.g., hydrides, metal catalysts).

- Substitution Reactions::

- NS 638 could undergo nucleophilic or electrophilic substitutions.

- Reagents like alkyl halides, amines, or other nucleophiles may be involved.

- Major Products::

- The specific products resulting from these reactions would depend on reaction conditions and starting materials.

- Detailed studies on NS 638’s reactivity are scarce, so further research is needed.

Comparación Con Compuestos Similares

NS 638’s uniqueness lies in its nonpeptide nature and specific channel selectivity. While I don’t have a comprehensive list of similar compounds, researchers often compare it to other calcium channel blockers.

Propiedades

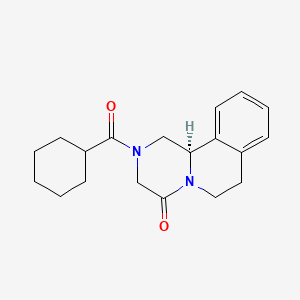

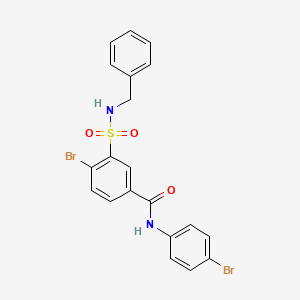

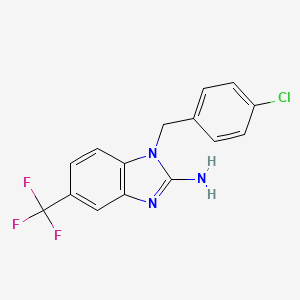

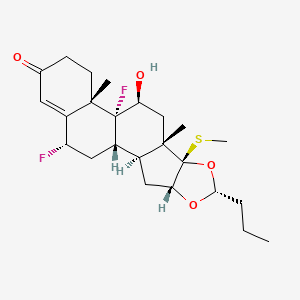

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQCVUZORDAARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164561 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150493-34-8 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

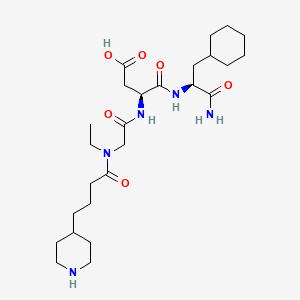

![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)

![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)

![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)

![(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid](/img/structure/B1680034.png)